molecular formula C14H19NO2 B2642190 Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 2248342-57-4

Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B2642190
CAS RN: 2248342-57-4
M. Wt: 233.311
InChI Key: JNARGVBQPSLVNS-NEPJUHHUSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for tert-Butyl ( (1R,3S)-3-aminocyclopentyl)carbamate is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its CAS Number, Molecular Weight, and other related information. For example, tert-Butyl ( (1R,3S)-3-aminocyclopentyl)carbamate has a CAS Number of 774212-81-6, a Molecular Weight of 200.28, and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Safety And Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet) and other safety information. For example, tert-Butyl ( (1R,3S)-3-aminocyclopentyl)carbamate has the following hazard statements: H302-H315-H319-H335, and the following precautionary statements: P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNARGVBQPSLVNS-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate

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